1-[(2,4-dichlorobenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine
Overview
Description
1-[(2,4-dichlorobenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a combination of dichlorobenzyl and methylphenyl groups attached to an imidazo[4,5-b]pyridine core, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-dichlorobenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine typically involves multiple steps, starting with the preparation of the imidazo[4,5-b]pyridine core. This core can be synthesized through cyclization reactions involving appropriate precursors. The subsequent steps involve the introduction of the dichlorobenzyl and methylphenyl groups through nucleophilic substitution reactions. Common reagents used in these reactions include bases like potassium carbonate and solvents such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions in controlled environments, followed by purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-dichlorobenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[(2,4-dichlorobenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(2,4-dichlorobenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2,4-dichlorobenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine
- 1-[(2,4-dichlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine
Uniqueness
1-[(2,4-dichlorobenzyl)oxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine is unique due to the presence of both dichlorobenzyl and methylphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methoxy]-2-(4-methylphenyl)imidazo[4,5-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl2N3O/c1-13-4-6-14(7-5-13)20-24-19-18(3-2-10-23-19)25(20)26-12-15-8-9-16(21)11-17(15)22/h2-11H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVGOPIGMPYDDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N2OCC4=C(C=C(C=C4)Cl)Cl)C=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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